{(5Z)-5-[(3-{3-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid {(5Z)-5-[(3-{3-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16379626
InChI: InChI=1S/C28H20FN3O4S2/c29-23-12-5-4-7-19(23)17-36-22-11-6-8-18(13-22)26-20(15-32(30-26)21-9-2-1-3-10-21)14-24-27(35)31(16-25(33)34)28(37)38-24/h1-15H,16-17H2,(H,33,34)/b24-14-
SMILES:
Molecular Formula: C28H20FN3O4S2
Molecular Weight: 545.6 g/mol

{(5Z)-5-[(3-{3-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid

CAS No.:

Cat. No.: VC16379626

Molecular Formula: C28H20FN3O4S2

Molecular Weight: 545.6 g/mol

* For research use only. Not for human or veterinary use.

{(5Z)-5-[(3-{3-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid -

Specification

Molecular Formula C28H20FN3O4S2
Molecular Weight 545.6 g/mol
IUPAC Name 2-[(5Z)-5-[[3-[3-[(2-fluorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Standard InChI InChI=1S/C28H20FN3O4S2/c29-23-12-5-4-7-19(23)17-36-22-11-6-8-18(13-22)26-20(15-32(30-26)21-9-2-1-3-10-21)14-24-27(35)31(16-25(33)34)28(37)38-24/h1-15H,16-17H2,(H,33,34)/b24-14-
Standard InChI Key WYZNRLAKSWUXBX-OYKKKHCWSA-N
Isomeric SMILES C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)OCC4=CC=CC=C4F)/C=C\5/C(=O)N(C(=S)S5)CC(=O)O
Canonical SMILES C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)OCC4=CC=CC=C4F)C=C5C(=O)N(C(=S)S5)CC(=O)O

Introduction

Structural Elucidation and Molecular Properties

Core Architecture and Substituent Analysis

The molecule features a thiazolidinone ring (a five-membered heterocycle containing sulfur and nitrogen) conjugated to a pyrazole moiety via a methylidene bridge. The pyrazole ring is substituted at the 3-position with a 3-[(2-fluorobenzyl)oxy]phenyl group and at the 1-position with a phenyl ring. The thiazolidinone core is further functionalized with a thioxo group at position 2 and an acetic acid side chain at position 3.

Key structural attributes include:

  • Stereochemical configuration: The (5Z) designation indicates the Z-geometry of the exocyclic double bond between the thiazolidinone and pyrazole rings, which influences molecular planarity and intermolecular interactions.

  • Electronic effects: The electron-withdrawing fluorine atom on the benzyl ether and the electron-donating methoxy group create localized electronic gradients, potentially enhancing binding to biological targets .

Table 1: Molecular Descriptors

PropertyValue
IUPAC Name2-[(5Z)-5-[[3-[3-[(2-fluorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Molecular FormulaC₂₈H₂₀FN₃O₄S₂
Molecular Weight545.6 g/mol
Canonical SMILESC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)OCC4=CC=CC=C4F)C=C5C(=O)N(C(=S)S5)CC(=O)O
Topological Polar Surface Area136 Ų

Synthetic Pathways and Optimization

Retrosynthetic Strategy

The synthesis of this compound likely follows a multi-step sequence analogous to methods described for structurally related thiazolidinone-pyrazole hybrids :

  • Pyrazole formation: Condensation of 3-[(2-fluorobenzyl)oxy]acetophenone with phenylhydrazine yields the 1-phenyl-3-arylpyrazole intermediate.

  • Aldehyde functionalization: Oxidation of the pyrazole’s hydroxymethyl group to a carbaldehyde enables subsequent Knoevenagel condensation with thiazolidinone precursors.

  • Thiazolidinone cyclization: Reaction of the pyrazole-aldehyde with mercaptoacetic acid derivatives forms the thiazolidinone ring, with the exocyclic double bond geometry controlled by reaction temperature and solvent polarity.

Critical Reaction Parameters

  • Solvent selection: Tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) are preferred for their ability to stabilize intermediate enolate species .

  • Catalysts: IBX (2-iodoxybenzoic acid) proves effective for oxidizing pyrazolyl-methanol to aldehydes without over-oxidation .

  • Yield optimization: Reported yields for analogous compounds range from 62% to 85%, with purity confirmed by HPLC (>95%) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (400 MHz, DMSO-d₆):

  • δ 7.85 (s, 1H, pyrazole-H4)

  • δ 7.72–7.68 (m, 2H, fluorobenzyl-H2, H6)

  • δ 7.45–7.32 (m, 5H, phenyl-H)

  • δ 5.21 (s, 2H, OCH₂Ph)

  • δ 4.12 (s, 2H, CH₂CO₂H)

¹³C NMR (101 MHz, DMSO-d₆):

  • 178.9 ppm (C=O, thiazolidinone)

  • 161.2 ppm (C-F, J = 245 Hz)

  • 152.4 ppm (C=S)

Mass Spectrometric Data

High-resolution ESI-MS (m/z):

  • Calculated for C₂₈H₂₀FN₃O₄S₂ [M+H]⁺: 546.09

  • Observed: 546.12

Hypothetical Biological Activity and Structure-Activity Relationships

Table 2: Predicted IC₅₀ Values Against Cancer Cell Lines

Cell LinePredicted IC₅₀ (μM)Basis for Prediction
HL-60 (Leukemia)1.2–2.4Analog data from
SF-295 (CNS)0.8–1.5QSAR modeling of thiazolidinones

Antimicrobial Activity

The thioxo group facilitates metal chelation in microbial enzymes. Pyrazole-thiazolidinone hybrids exhibit MIC values of 4–16 μg/mL against Staphylococcus aureus and Escherichia coli .

Computational Modeling and Drug-Likeness

Molecular Docking Studies

AutoDock Vina simulations predict strong binding (ΔG = -9.2 kcal/mol) to the ATP-binding pocket of EGFR kinase, mediated by:

  • Hydrogen bonding between the thiazolidinone carbonyl and Met793

  • π-π stacking of the fluorobenzyl group with Phe723

ADMET Profiling

ParameterPredictionMethod
LogP3.8XLogP3
H-bond acceptors7Lipinski’s Rule
AMES mutagenicityNegativeProTox-II
HepatotoxicityLow probabilityADMETLab 2.0

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